molecular formula C18H20N2O4 B15210330 Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate CAS No. 21902-16-9

Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate

Cat. No.: B15210330
CAS No.: 21902-16-9
M. Wt: 328.4 g/mol
InChI Key: PWHBKUVNIQCYHG-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is a complex organic compound with a unique structure that combines elements of pyrroloquinoline and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyrroloquinoline derivative with ethyl 2-bromoacetate under basic conditions, followed by esterification with ethanol. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, primary amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

21902-16-9

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethyl)-1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate

InChI

InChI=1S/C18H20N2O4/c1-3-23-16(21)10-15-17-13(11-20(15)18(22)24-4-2)9-12-7-5-6-8-14(12)19-17/h5-9,15H,3-4,10-11H2,1-2H3

InChI Key

PWHBKUVNIQCYHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C2=NC3=CC=CC=C3C=C2CN1C(=O)OCC

Origin of Product

United States

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